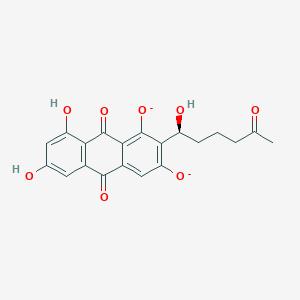

5'-Oxoaverantin

Descripción

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C20H16O8-2 |

|---|---|

Peso molecular |

384.3 g/mol |

Nombre IUPAC |

6,8-dihydroxy-2-[(1S)-1-hydroxy-5-oxohexyl]-9,10-dioxoanthracene-1,3-diolate |

InChI |

InChI=1S/C20H18O8/c1-8(21)3-2-4-12(23)17-14(25)7-11-16(20(17)28)19(27)15-10(18(11)26)5-9(22)6-13(15)24/h5-7,12,22-25,28H,2-4H2,1H3/p-2/t12-/m0/s1 |

Clave InChI |

JJDSVOQKAOJVOK-LBPRGKRZSA-L |

SMILES isomérico |

CC(=O)CCC[C@@H](C1=C(C=C2C(=C1[O-])C(=O)C3=C(C2=O)C=C(C=C3O)O)[O-])O |

SMILES canónico |

CC(=O)CCCC(C1=C(C=C2C(=C1[O-])C(=O)C3=C(C2=O)C=C(C=C3O)O)[O-])O |

Sinónimos |

5'-oxoaverantin OAVN cpd |

Origen del producto |

United States |

Biosynthetic Pathway of 5 Oxoaverantin

Precursor: 5'-Hydroxyaverantin (B15418084) (HAVN)

The immediate precursor to 5'-Oxoaverantin is 5'-Hydroxyaverantin (HAVN) . asm.org HAVN itself is derived from an earlier intermediate, averantin (B1666156) (AVN), through a hydroxylation reaction catalyzed by a monooxygenase encoded by the avnA gene. asm.org The conversion of HAVN marks a critical juncture in the aflatoxin pathway. Early research had suggested a single enzymatic step might convert HAVN directly to averufin (B1665840) (AVR). However, subsequent studies definitively showed that this transformation is a two-step process, with this compound being the novel, isolatable intermediate. nih.govasm.org The identification of HAVN as the direct precursor was confirmed through experiments using cell-free extracts of Aspergillus parasiticus and the isolation of HAVN from the mycelia of Emericella heterothallica. asm.org

Enzymatic Conversion to this compound: Role of 5'-Hydroxyaverantin Dehydrogenase (EC 1.1.1.352)

The formation of this compound from 5'-Hydroxyaverantin is an oxidation reaction catalyzed by the cytosolic enzyme 5'-Hydroxyaverantin dehydrogenase (HAVN dehydrogenase) , classified under EC 1.1.1.352. nih.govqmul.ac.uk This enzyme, encoded by the adhA gene within the aflatoxin gene cluster, is a pivotal component of the pathway. nih.govrhea-db.org

| Property | Finding | Reference |

|---|---|---|

| Enzyme Name | 5'-Hydroxyaverantin dehydrogenase (HAVN dehydrogenase) | nih.govqmul.ac.uk |

| EC Number | 1.1.1.352 | qmul.ac.ukuniprot.orgexpasy.org |

| Gene | adhA | nih.govqmul.ac.uk |

| Structure | Homodimer | nih.gov |

| Subunit Molecular Mass | ~28 kDa | nih.gov |

| Native Molecular Mass | ~60 kDa | researchgate.net |

| Optimal pH | 7.5 - 8.5 | researchgate.net |

| Optimal Temperature | 30 - 35°C | researchgate.net |

Substrate Specificity and Stereochemical Considerations

The enzymes in the aflatoxin biosynthesis pathway exhibit a high degree of stereospecificity. nih.gov HAVN dehydrogenase acts on both (1'S,5'S)-hydroxyaverantin and (1'S,5'R)-hydroxyaverantin diastereomers. qmul.ac.uknih.gov The oxidation of the 5'-hydroxyl group on the side chain of HAVN to a ketone group results in the formation of this compound. This reaction leads to a loss of chirality at the 5'-carbon position. asm.org This stereochemical transformation is critical for the subsequent cyclization step to form averufin. asm.org Research has shown that the enzymes involved in this part of the pathway are strict in their substrate requirements, ensuring the correct stereoisomer proceeds toward aflatoxin formation. nih.gov

Cofactor Requirements and Redox State Dynamics

(1'S,5'S)-5'-Hydroxyaverantin + NAD+ ⇌ this compound + NADH + H+ qmul.ac.ukrhea-db.org (1'S,5'R)-5'-Hydroxyaverantin + NAD+ ⇌ this compound + NADH + H+ qmul.ac.ukuniprot.org

This strict dependence on NAD+ highlights the precise regulation of the cellular redox state required for the progression of the aflatoxin pathway.

Proposed Reaction Mechanism

The reaction catalyzed by HAVN dehydrogenase is a typical alcohol dehydrogenation. The mechanism involves the binding of the substrate, HAVN, and the cofactor, NAD+, to the enzyme's active site. A basic residue within the active site facilitates the deprotonation of the 5'-hydroxyl group of HAVN. ebi.ac.uk This is followed by the transfer of a hydride ion from the 5'-carbon of HAVN to the nicotinamide (B372718) ring of NAD+, resulting in the formation of NADH and the release of the product, this compound, which now possesses a keto group at the 5' position. ebi.ac.ukwikipedia.org

Downstream Conversion of this compound: Formation of Averufin (AVR)

This compound is an unstable intermediate that is quickly converted into the more stable polycyclic compound, averufin (AVR) . tandfonline.com This conversion was initially thought to be a spontaneous event but was later proven to be an enzymatic cyclization reaction. asm.orgqmul.ac.uk

Catalysis by this compound Cyclase (EC 4.2.1.142) / Versicolorin (B1264617) B Synthase (EC 4.2.1.143)

The conversion of this compound to averufin is a dehydration and cyclization reaction catalyzed by This compound cyclase (OAVN cyclase) , also known as Versicolorin B synthase (VBS) . uniprot.orgqmul.ac.ukexpasy.org This enzyme is classified under two EC numbers, EC 4.2.1.142 for its action on OAVN and EC 4.2.1.143 for its action on a later pathway intermediate, versiconal (B1263273). qmul.ac.ukenzyme-database.org This dual functionality makes it a rare example of a single enzyme catalyzing two distinct steps in a secondary metabolic pathway. uniprot.org

The enzyme, encoded by the vbs gene, is a homodimer with subunits of approximately 79 kDa and, unlike the preceding dehydrogenase, does not require any cofactors for its activity. nih.gov The reaction involves an intramolecular cyclization (specifically, an acetal (B89532) formation) between the 5'-ketone and the hydroxyl groups at the 1'- and 3-positions of the this compound molecule, releasing a molecule of water to form the bicyclofuran ring system characteristic of averufin. qmul.ac.ukresearchgate.net

The reaction is as follows: this compound ⇌ (1'S,5'S)-Averufin + H₂O qmul.ac.ukcreative-enzymes.com

| Property | Finding | Reference |

|---|---|---|

| Enzyme Names | This compound cyclase (OAVN cyclase), Versicolorin B synthase (VBS) | uniprot.orgqmul.ac.uk |

| EC Numbers | EC 4.2.1.142, EC 4.2.1.143 | qmul.ac.ukexpasy.orgenzyme-database.org |

| Gene | vbs | uniprot.org |

| Structure | Homodimer | nih.gov |

| Subunit Molecular Mass | ~79 kDa | nih.gov |

| Cofactor Requirement | None | nih.gov |

Dual Enzymatic Functionality and Substrate Promiscuity

In the biosynthesis of aflatoxins, certain enzymes exhibit remarkable catalytic versatility, acting on multiple substrates to perform different reactions. A prominent example of this is the enzyme responsible for the cyclization of this compound, which demonstrates both dual enzymatic functionality and a form of substrate promiscuity.

Research has revealed that the enzyme this compound (OAVN) cyclase, which catalyzes the conversion of OAVN to averufin (AVR), also facilitates another distinct dehydration step in the aflatoxin pathway. nih.govasm.org This same enzyme catalyzes the conversion of versiconal (VHOH) to versicolorin B (VB). nih.govasm.org The gene encoding this versatile cyclase is known as vbs. nih.govasm.org

The dual role of this enzyme was confirmed through several key findings:

The N-terminal amino acid sequence of the purified OAVN cyclase was found to perfectly match an internal sequence of the versiconal (VHOH) cyclase protein deduced from the vbs gene. nih.govasm.org

The purified OAVN cyclase was shown to effectively catalyze the reaction from VHOH to VB in addition to its primary role with OAVN. nih.govasm.org

In competitive inhibition experiments, introducing a high concentration of VHOH to the cytosol fraction of Aspergillus parasiticus inhibited the conversion of OAVN to AVR. nih.govasm.org Instead, the enzyme preferentially catalyzed the formation of VB, demonstrating its ability to bind and process an alternative substrate. nih.govasm.org

A recombinant Vbs protein, when expressed in Pichia pastoris, displayed both OAVN cyclase and VHOH cyclase activities. nih.gov

A mutant strain of A. parasiticus with the vbs gene deleted was unable to efficiently perform either cyclization, resulting in the accumulation of upstream metabolites including OAVN, 5'-hydroxyaverantin, and averantin. nih.govasm.org

This capacity of a single enzyme, the product of the vbs gene, to catalyze two different reactions in the same metabolic pathway is a significant finding in the study of secondary metabolism. nih.govasm.org While many polyketide synthases exhibit broad substrate promiscuity by accepting various extender units rsc.orgpnas.orgnih.gov, the specific dual action of the OAVN cyclase/Vbs on two distinct pathway intermediates, OAVN and VHOH, highlights a specialized and efficient evolutionary strategy within the aflatoxin biosynthetic cluster.

Table 1: Dual Catalytic Functions of the Vbs Enzyme (OAVN Cyclase)

| Substrate | Product | Enzymatic Reaction |

|---|---|---|

| This compound (OAVN) | Averufin (AVR) | Intramolecular Cyclization/Dehydration |

| Versiconal (VHOH) | Versicolorin B (VB) | Intramolecular Cyclization/Dehydration |

Intramolecular Cyclization and Subsequent Transformations to Downstream Metabolites

The formation of the key intermediate averufin from this compound is accomplished through a critical intramolecular cyclization reaction. This step is catalyzed by the cytosolic enzyme this compound (OAVN) cyclase, also known as Versicolorin B synthase, the protein product of the vbs (aflK) gene. nih.govasm.orgasm.orgproteopedia.org

The reaction itself is a dehydration event that involves the formation of an intramolecular acetal. asm.org Specifically, the 5'-ketone group of the OAVN molecule reacts with the hydroxyl groups at the 1'- and 3- positions of the anthraquinone (B42736) structure. asm.org This ring closure transforms the linear side chain of this compound into the fused bisfuran ring system characteristic of averufin. asm.orgrhea-db.org The OAVN cyclase enzyme facilitates this complex rearrangement and does not require any cofactors for its activity. nih.govnih.gov

Following the formation of averufin (AVR), the biosynthetic pathway continues through a series of subsequent enzymatic transformations to produce more complex mycotoxins. The immediate downstream metabolite from averufin is versiconal hemiacetal acetate (B1210297) (VHA). proteopedia.orgnih.gov This conversion is catalyzed by an averufin oxidase, an enzyme encoded by the aflI (avfA) gene. proteopedia.orgnih.gov

The pathway proceeds as follows:

Averufin (AVR) to Versiconal Hemiacetal Acetate (VHA): The enzyme averufin oxidase (aflI) acts on AVR to produce VHA. proteopedia.orgnih.gov

Versiconal Hemiacetal Acetate (VHA) to Versiconal (VHOH): VHA is then converted to versiconal (also abbreviated as VAL) through the action of an esterase encoded by the aflJ gene. proteopedia.org

Versiconal (VHOH) to Versicolorin B (VERB): As noted previously, versiconal is the second substrate for the dual-function vbs enzyme (OAVN cyclase), which closes the bisfuran ring to form versicolorin B, a critical step that imparts mutagenic activity. nih.govasm.orgproteopedia.org

This sequence demonstrates that the intramolecular cyclization of this compound is a pivotal step, leading to the formation of averufin, which then serves as the precursor for a cascade of further enzymatic modifications in the aflatoxin pathway. proteopedia.orgnih.gov

Enzymology and Biochemical Characterization of Enzymes Involved in 5 Oxoaverantin Metabolism

5'-Hydroxyaverantin (B15418084) Dehydrogenase (AdhA/AflH)

The first enzyme in this pathway, 5'-Hydroxyaverantin Dehydrogenase, is encoded by the adhA (also known as aflH) gene in the aflatoxin gene cluster of Aspergillus parasiticus. nih.govnih.govuniprot.org This enzyme catalyzes the oxidation of the 5'-hydroxyl group of HAVN to form the intermediate, 5'-oxoaverantin. nih.govutupub.fi This dehydrogenase plays a crucial role in preparing the substrate for the subsequent cyclization step.

Enzyme Purification Methodologies

The purification of 5'-Hydroxyaverantin Dehydrogenase from the mycelia of Aspergillus parasiticus NIAH-26 has been achieved through a multi-step chromatographic process. asm.org The purification protocol, as summarized in the table below, resulted in a significant increase in the specific activity of the enzyme.

A key step in the purification is the separation of the dehydrogenase from this compound Cyclase, which is achieved using DE 52 column chromatography. asm.org The final Mono Q chromatography step yielded a 694-fold purification with a yield of 0.2%. asm.org

Table 1: Purification of 5'-Hydroxyaverantin Dehydrogenase from A. parasiticus

| Purification Step | Total Protein (mg) | Total Activity (nmol/min) | Specific Activity (nmol/min/mg) | Yield (%) | Purification (fold) |

|---|---|---|---|---|---|

| Crude extract | 2,180 | 338 | 0.155 | 100 | 1 |

| (NH₄)₂SO₄ | 630 | 258 | 0.410 | 76.3 | 2.6 |

| DEAE-Sepharose | 123 | 148 | 1.20 | 43.8 | 7.7 |

| Phenyl-Sepharose | 22.4 | 101 | 4.51 | 29.9 | 29.1 |

| Sephacryl S-300 | 4.8 | 58.6 | 12.2 | 17.3 | 78.7 |

| Mono Q (1st) | 0.35 | 19.3 | 55.1 | 5.7 | 355 |

| Mono Q (2nd) | 0.006 | 0.65 | 108 | 0.2 | 694 |

Data sourced from Sakuno et al., 2003 asm.org

Protein Structural Characteristics and Oligomeric State (e.g., Homodimer)

5'-Hydroxyaverantin Dehydrogenase exists as a homodimer, meaning it is composed of two identical protein subunits. nih.govasm.org Each subunit has a molecular mass of approximately 28 kDa, giving the native enzyme a molecular mass of around 60 kDa as determined by Sephacryl S-300 chromatography. asm.org The deduced amino acid sequence of the AdhA protein reveals conserved motifs typical of short-chain alcohol dehydrogenases, including a glycine-rich loop for NAD+/NADP+ interaction and a YXXXK motif at the active site. nih.gov

Kinetic Parameters and Catalytic Efficiency

The enzymatic activity of 5'-Hydroxyaverantin Dehydrogenase is dependent on the cofactor NAD+, and it does not utilize NADP+. nih.govasm.org The enzyme converts both (1'S,5'S)-hydroxyaverantin and (1'S,5'R)-hydroxyaverantin to this compound. kegg.jp

Kinetic studies have been performed to characterize the enzyme's efficiency. The Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the enzyme's affinity for its substrate. fiveable.merun.edu.ng The turnover number (kcat) reflects the number of substrate molecules converted to product per enzyme molecule per unit of time. fiveable.me The catalytic efficiency is then determined by the kcat/Km ratio. run.edu.ngnih.gov

This compound Cyclase (Vbs/AflK)

Following the oxidation of HAVN, the newly formed this compound is acted upon by this compound Cyclase. nih.gov This enzyme, encoded by the vbs (also known as aflK) gene, catalyzes the cyclization of this compound to form averufin (B1665840). nih.govuniprot.orgnih.gov Interestingly, this enzyme exhibits dual functionality, as it also catalyzes the conversion of versiconal (B1263273) to versicolorin (B1264617) B later in the aflatoxin biosynthetic pathway. uniprot.orgnih.gov

Enzyme Purification Methodologies and Activity Assays

The purification of this compound Cyclase from A. parasiticus has been achieved through a series of chromatographic steps, including ammonium (B1175870) sulfate (B86663) fractionation, DEAE-Sepharose, phenyl-Sepharose, Sephacryl S-300, and Resource PHE chromatography. asm.org This process resulted in a 12.3-fold purification with a 2.1% yield. asm.org

Table 2: Purification of this compound Cyclase from A. parasiticus

| Purification Step | Total Protein (mg) | Total Activity (nmol/min) | Specific Activity (nmol/min/mg) | Yield (%) | Purification (fold) |

|---|---|---|---|---|---|

| Crude extract | 2,180 | 14,900 | 6.83 | 100 | 1 |

| (NH₄)₂SO₄ | 630 | 10,600 | 16.8 | 71.1 | 2.5 |

| DEAE-Sepharose | 123 | 6,550 | 53.3 | 44.0 | 7.8 |

| Phenyl-Sepharose | 22.4 | 3,180 | 142 | 21.3 | 20.8 |

| Sephacryl S-300 | 3.7 | 310 | 83.8 | 2.1 | 12.3 |

Data sourced from Sakuno et al., 2003 asm.org

Activity assays for the cyclase initially utilized HAVN as a substrate, relying on the co-purifying dehydrogenase to produce the necessary OAVN. asm.orgasm.org In later purification stages, OAVN produced by the dehydrogenase from Lactobacillus brevis was used as the direct substrate for the cyclase assay. asm.org

Protein Structural Characteristics and Oligomeric State

Similar to the dehydrogenase, this compound Cyclase is also a homodimer. nih.govasm.org Gel filtration chromatography determined the native molecular mass of the enzyme to be approximately 158 kDa. asm.org When denatured, the enzyme shows a subunit molecular mass of 79 kDa, confirming its dimeric structure. nih.govasm.org The enzyme does not require any cofactors for its catalytic activity. asm.org

Catalytic Mechanism and Stereochemical Aspects of Cyclization

The metabolic conversion of this compound (OAVN) is a critical cyclization step within the broader aflatoxin biosynthetic pathway. This transformation is catalyzed by a specific cytosolic enzyme, leading to the formation of the bicyclic ketal structure of averufin. The mechanism is characterized by a high degree of stereochemical control.

The enzyme responsible for this reaction is This compound cyclase (OAVN cyclase), classified as a hydro-lyase (EC 4.2.1.142). genome.jp Research conducted on the fungus Aspergillus parasiticus has been pivotal in elucidating the nature of this enzyme and the reaction it facilitates. asm.orgnih.gov The conversion of 5'-hydroxyaverantin (HAVN) to averufin (AVR) was initially thought to be a single enzymatic step but was later demonstrated to be a two-step process. asm.orgnih.gov The first step is the NAD-dependent oxidation of HAVN to OAVN by HAVN dehydrogenase. asm.orgkegg.jp The second step, which is the focus here, is the cyclization of the resulting this compound. asm.org

The catalytic mechanism of OAVN cyclase involves an intramolecular cyclization and dehydration of this compound to yield averufin. genome.jpasm.org Specifically, the reaction is an intramolecular acetal (B89532) formation. asm.org This occurs between the ketone at the 5'-position of the hexyl side chain and the hydroxyl groups at the 1'- and 3-positions of the anthraquinone (B42736) core. asm.org This cyclization reaction results in the formation of averufin and the elimination of a water molecule. genome.jp A key biochemical characteristic of OAVN cyclase is that it does not require any cofactors for its catalytic activity. asm.orgnih.gov

Further research has revealed a unique characteristic of this enzyme: it possesses dual functionality. The purified OAVN cyclase from A. parasiticus was also found to catalyze the conversion of versiconal to versicolorin B, another dehydration step in the same aflatoxin pathway. nih.gov The gene encoding this cyclase, vbs, was previously identified as the versiconal cyclase gene. nih.gov Deletion of the vbs gene resulted in the accumulation of large amounts of OAVN, confirming that a single enzyme encoded by this gene is involved in two distinct cyclization/dehydration reactions within the pathway. nih.gov

From a stereochemical perspective, the cyclization is highly specific. The substrate, (S)-5'-oxoaverantin, is converted into a single stereoisomer of the product. ebi.ac.uk The reaction catalyzed by OAVN cyclase specifically forms (2'S,5'S)-averufin. genome.jpnih.gov This demonstrates that the enzyme's active site architecture precisely controls the orientation of the substrate to facilitate the nucleophilic attack, leading to the formation of the new stereocenters in the bisfuran ring system of averufin with a defined configuration.

Table 1: Biochemical Properties of this compound Cyclase from Aspergillus parasiticus

| Property | Description | Source(s) |

| Enzyme Name | This compound cyclase (OAVN cyclase); Versiconal cyclase (Vbs) | asm.orgnih.gov |

| EC Number | 4.2.1.142 | genome.jp |

| Substrate | This compound | genome.jpasm.org |

| Product | (2'S,5'S)-Averufin | genome.jpnih.gov |

| Reaction Type | Intramolecular cyclization; Dehydration; Hydro-lyase | genome.jpasm.org |

| Cofactor Requirement | None | asm.orgnih.gov |

| Structure | Homodimer | asm.orgnih.gov |

| Subunit Molecular Mass | 79 kDa | asm.orgnih.govnih.gov |

| Native Molecular Mass | 158 kDa | asm.orgnih.gov |

| Source Organism | Aspergillus parasiticus | asm.orgnih.gov |

| Dual Functionality | Also catalyzes the conversion of Versiconal to Versicolorin B | nih.govcreative-enzymes.com |

Genetic Basis and Molecular Biology of 5 Oxoaverantin Biosynthesis

Identification and Organization of Genes within the Aflatoxin Biosynthesis Gene Cluster

The biosynthesis of 5'-Oxoaverantin is an integral part of the larger aflatoxin biosynthetic pathway. The genes responsible for this intricate process are not scattered randomly throughout the fungal genome but are instead organized into a compact cluster. In the primary aflatoxin-producing fungi, Aspergillus flavus and Aspergillus parasiticus, this gene cluster spans approximately 75-kb on chromosome III. nih.gov This clustering facilitates the coordinated expression of the genes necessary for the sequential enzymatic reactions in the pathway. nih.govebi.ac.uk

The conversion of 5'-hydroxyaverantin (B15418084) (HAVN) to this compound (OAVN) is a key step within this pathway. asm.org This reaction is catalyzed by the enzyme 5'-hydroxyaverantin dehydrogenase (HAVN dehydrogenase). asm.orgnih.gov The gene encoding this enzyme, designated as adhA, is located within the aflatoxin gene cluster. nih.govmdpi.com Following its formation, this compound is then converted to averufin (B1665840) (AVR) by the enzyme this compound cyclase. asm.orggenome.jp The gene encoding this cyclase, known as vbs, is also a component of the aflatoxin gene cluster. mdpi.comnih.gov

The organization of these and other related genes within a single cluster underscores the evolutionary efficiency of this arrangement for the production of these complex secondary metabolites.

Transcriptional Regulation of this compound Pathway Genes (e.g., aflR regulon)

The expression of the genes within the aflatoxin biosynthesis cluster, including those involved in this compound metabolism, is tightly controlled at the transcriptional level. A key player in this regulation is the positive-acting regulatory gene, aflR, which is situated within the gene cluster itself. nih.govebi.ac.uk The protein product of aflR is a transcription factor that binds to specific promoter regions of other genes in the cluster, thereby activating their transcription. ebi.ac.uk

Adjacent to aflR is another regulatory gene, aflS (also known as aflJ), which is transcribed divergently. nih.govmdpi.com The aflS gene product functions as a transcriptional enhancer, and its presence is required for the synthesis of aflatoxin. mdpi.com Together, aflR and aflS form a central regulatory unit, often referred to as the aflR regulon, which governs the expression of the structural genes in the pathway. The expression of both aflR and aflS is itself subject to regulation, ensuring that the production of aflatoxins, and by extension this compound, occurs under appropriate environmental and developmental conditions. nih.gov

Functional Genomics Approaches in Fungi

The elucidation of the this compound biosynthesis pathway has been greatly aided by functional genomics, which involves studying the function of genes and their products on a genome-wide scale.

Gene Deletion Mutants and Analysis of Metabolite Accumulation Profiles

A powerful technique in functional genomics is the creation of gene deletion mutants. By specifically deleting a gene of interest, researchers can observe the resulting changes in the fungus's metabolic profile. For instance, deletion of the adhA gene, which codes for HAVN dehydrogenase, leads to the accumulation of its substrate, 5'-hydroxyaverantin. nih.gov Similarly, deletion of the vbs gene, responsible for the conversion of this compound to averufin, results in the accumulation of this compound and other upstream intermediates like 5'-hydroxyaverantin and averantin (B1666156). nih.gov This accumulation of specific metabolites in deletion mutants provides strong evidence for the function of the deleted gene in the biosynthetic pathway.

| Deleted Gene | Enzyme Encoded | Primary Accumulated Metabolite(s) | Reference |

|---|---|---|---|

| adhA | 5'-hydroxyaverantin dehydrogenase | 5'-hydroxyaverantin | nih.gov |

| vbs | This compound cyclase | This compound, 5'-hydroxyaverantin, averantin | nih.gov |

Gene Overexpression and Pathway Engineering

Conversely, gene overexpression can be used to increase the production of specific enzymes and study the downstream effects. Overexpressing key regulatory genes like aflR can lead to enhanced transcription of the entire pathway, potentially increasing the flux through the this compound step. While specific studies focusing solely on the overexpression of adhA or vbs are less common, the principle of using overexpression to modulate metabolic pathways is a cornerstone of pathway engineering. This approach can be used to increase the yield of desired compounds or to create novel metabolic pathways.

Heterologous Expression Systems for Recombinant Enzyme Production and Characterization

To study the properties of the enzymes involved in this compound biosynthesis in detail, they are often produced in heterologous expression systems. This involves taking the gene from the native fungus, such as Aspergillus parasiticus, and expressing it in a different, more easily manipulated organism like Escherichia coli or the yeast Pichia pastoris. nih.govnih.gov

This approach allows for the production of large quantities of pure, active enzyme, free from other contaminating proteins from the original fungus. For example, the recombinant Vbs protein (this compound cyclase) has been successfully expressed in Pichia pastoris. nih.gov This recombinant enzyme was shown to possess both this compound cyclase and versiconal (B1263273) cyclase activity, confirming its dual role in the aflatoxin pathway. nih.gov The use of heterologous expression has been instrumental in characterizing the kinetic properties, substrate specificity, and cofactor requirements of the enzymes that synthesize and metabolize this compound. asm.orgnih.gov

| Enzyme | Gene | Reaction Catalyzed | Key Characteristics | Reference |

|---|---|---|---|---|

| 5'-hydroxyaverantin dehydrogenase | adhA | 5'-hydroxyaverantin → this compound | Homodimer of 28-kDa subunits; requires NAD+ as a cofactor. | asm.orgnih.gov |

| This compound cyclase | vbs | This compound → Averufin | Homodimer of 79-kDa subunits; does not require a cofactor. Also catalyzes the conversion of versiconal to versicolorin (B1264617) B. | asm.orgnih.govnih.gov |

Structural Elucidation Methodologies Applied to 5 Oxoaverantin Research

Spectroscopic Techniques for Structural Determination

Spectroscopy is a cornerstone of chemical analysis, providing detailed information about molecular structure, functional groups, and atomic connectivity. The structural puzzle of 5'-Oxoaverantin was solved primarily through the integrated application of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. asm.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. libretexts.org For this compound, both proton (¹H) and carbon-13 (¹³C) NMR were instrumental in its identification. asm.org

Research findings from spectra measured in acetone-d₆ revealed critical differences between this compound (OAVN) and its precursor, 5'-hydroxyaverantin (B15418084) (HAVN). In the ¹³C NMR spectrum of OAVN, the appearance of a new resonance at a chemical shift (δ) of 207.9 ppm and the disappearance of the signal at 67.5 ppm (assigned to C-5' in HAVN) provided conclusive evidence of the oxidation of a hydroxyl group to a ketone (oxo) group at the C-5' position. This was further confirmed by solid-state ¹³C NMR measurements. asm.org

The ¹H NMR spectrum supplied complementary evidence. A notable downfield shift of the C-6' methyl signal to δ 2.08, appearing as a singlet, was observed for OAVN. Furthermore, a triplet signal corresponding to two protons appeared at δ 2.53, replacing a more complex signal found in the spectrum of HAVN. These shifts are consistent with the introduction of a carbonyl group at the C-5' position. asm.org

Table 1: Comparative NMR Chemical Shifts (δ) for Key Signals of this compound (OAVN) and 5'-Hydroxyaverantin (HAVN) asm.org

| Assignment | OAVN Chemical Shift (δ ppm) | HAVN Chemical Shift (δ ppm) | Nucleus | Comment |

|---|---|---|---|---|

| C-5' | 207.9 | 67.5 | ¹³C | Disappearance of hydroxyl-bearing carbon signal and appearance of ketone signal confirms oxidation. |

| H-6' | 2.08 (s) | Not specified | ¹H | Shift in the methyl proton signal due to the new adjacent ketone group. |

| H-4' | 2.53 (t) | Not specified | ¹H | Appearance of a new triplet, indicating a change in the side chain structure. |

Spectra were measured in acetone-d₆. s = singlet, t = triplet.

Mass Spectrometry (MS) and Fragmentation Analysis (e.g., MALDI-TOFMS)

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition. broadinstitute.org The characterization of this compound utilized Electrospray Ionization Mass Spectrometry (ESI-MS). asm.org This analysis established a molecular weight of 386 for the compound, which is two mass units lower than that of its precursor, 5'-hydroxyaverantin, consistent with a dehydrogenation reaction. asm.org

While direct fragmentation analysis of this compound is not detailed, Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS) was a critical tool in the broader research context. It was used for peptide mass fingerprinting to identify the enzyme, HAVN dehydrogenase, which is responsible for the conversion of HAVN to this compound. asm.orgnih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is particularly useful for identifying the presence of specific functional groups. mvpsvktcollege.ac.in The IR spectrum of this compound presented a noteworthy and unexpected result: the absorption band for the newly identified ketone group at the 5'-position, typically expected to be strong around 1700-1720 cm⁻¹, was found to be remarkably weak. asm.orglibretexts.orgpg.edu.pl Despite this weak signal, the presence of the ketone was unequivocally confirmed by NMR data. asm.org

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions within a molecule, and is especially useful for analyzing compounds with conjugated systems like anthraquinones. openstax.org While the UV spectrum of this compound was recorded, specific absorption maxima (λmax) and other detailed data are not extensively discussed in the primary literature describing its discovery. asm.org

Chromatographic Separation Techniques for Purification and Isolation of this compound

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. researchgate.net The isolation and purification of the unstable this compound, along with the enzymes involved in its metabolism, relied on several chromatographic methods.

The initial discovery involved the separation of two distinct enzyme activities from the cytosol fraction of Aspergillus parasiticus using Mono Q ion-exchange chromatography. asm.orgnih.gov The purification of the enzymes responsible for the synthesis (HAVN dehydrogenase) and conversion (OAVN cyclase) of this compound involved a multi-step process that included ammonium (B1175870) sulfate (B86663) fractionation followed by successive chromatographic steps such as DE 52 column chromatography and Superdex 200 gel filtration chromatography. asm.org

For the isolation of this compound itself, the product from an enzymatic reaction was extracted and then purified using preparative Thin-Layer Chromatography (TLC) on silica (B1680970) gel, followed by Sephadex LH-20 column chromatography. asm.org On analytical TLC plates developed with a benzene-ethyl acetate (B1210297) solvent system, this compound was observed as a smearing spot. asm.org

Table 2: Chromatographic Techniques Used in this compound Research asm.org

| Technique | Stationary Phase / Resin | Purpose |

|---|---|---|

| Ion-Exchange Chromatography | Mono Q | Separation of cytosolic enzymes (HAVN dehydrogenase and OAVN cyclase). |

| Column Chromatography | DE 52 | Separation of cytosolic enzymes. |

| Gel Filtration Chromatography | Superdex 200 HR | Determination of native molecular mass and purification of enzymes. |

| Column Chromatography | Sephadex LH-20 | Purification of isolated this compound. |

Comparative Metabolism and Evolutionary Aspects of 5 Oxoaverantin Pathways

Homologous Biosynthetic Pathways in Other Fungal Species (e.g., Aspergillus nidulans Sterigmatocystin (B1681140) Biosynthesis)

The biosynthetic pathway leading to 5'-Oxoaverantin is part of the larger aflatoxin (AF) biosynthetic pathway found in species like Aspergillus parasiticus and Aspergillus flavus. A homologous pathway exists in other fungi, most notably the sterigmatocystin (ST) biosynthesis pathway in Aspergillus nidulans. asm.orgpnas.org Sterigmatocystin is a late-stage precursor in the aflatoxin pathway. frontiersin.orgscispace.com Consequently, the genes and enzymes involved in ST production in A. nidulans are homologs of those required for aflatoxin production in other Aspergillus species. asm.org

The early steps of both pathways are highly conserved. The process begins with the synthesis of a polyketide backbone. uniprot.org In A. nidulans, this is accomplished by the fatty acid synthases StcJ and StcK and the polyketide synthase StcA, which together produce norsolorinic acid. frontiersin.orguniprot.org This is analogous to the process in aflatoxin-producing species. nih.gov Norsolorinic acid is then converted to averantin (B1666156) (AVN) by a ketoreductase. uniprot.org

The subsequent steps leading toward this compound also show strong homology. Averantin is oxidized to 5'-hydroxyaverantin (B15418084) (HAVN) by the cytochrome P450 monooxygenase StcF in A. nidulans. uniprot.org The homologous enzyme in A. parasiticus is encoded by the avnA gene. asm.org In the aflatoxin pathway, HAVN is then converted to this compound (OAVN) by the NAD-dependent HAVN dehydrogenase, encoded by the adhA gene. asm.orgnih.gov A corresponding 5'-hydroxyaverantin dehydrogenase, StcG, is also found in the sterigmatocystin gene cluster of A. nidulans, which catalyzes the conversion of HAVN to OAVN. uniprot.org

The entire set of genes for ST biosynthesis in A. nidulans is located in a 60-kb gene cluster, comprising 25 coordinately regulated transcripts. pnas.orgscienceopen.com This clustering of biosynthetic genes is a common feature also observed in the aflatoxin gene clusters of A. flavus and A. parasiticus. oup.comasm.org While the gene order within the clusters may differ between species, the deduced amino acid sequences of the enzymes show significant similarity. oup.comreviberoammicol.com For instance, the verA gene in A. nidulans, required for the conversion of versicolorin (B1264617) A to sterigmatocystin, is homologous to the ver-1 gene in A. parasiticus. nih.gov

| Step in Pathway | Enzyme in A. parasiticus (Aflatoxin) | Enzyme in A. nidulans (Sterigmatocystin) | Function |

| Averantin to 5'-Hydroxyaverantin | AvnA (monooxygenase) | StcF (cytochrome P450 monooxygenase) | Oxidation of averantin asm.orguniprot.org |

| 5'-Hydroxyaverantin to this compound | AdhA (dehydrogenase) | StcG (dehydrogenase) | Dehydrogenation of 5'-hydroxyaverantin asm.orguniprot.org |

| This compound to Averufin (B1665840) | OAVN cyclase (Vbs) | Unidentified enzyme (likely a cyclase) | Cyclization to form averufin uniprot.orgnih.gov |

| Versicolorin A to Sterigmatocystin | Multiple enzymes | VerA and others | Later steps in the pathway nih.gov |

This table provides a comparative view of the homologous enzymes in the aflatoxin and sterigmatocystin biosynthetic pathways.

Evolutionary Divergence and Conservation of Enzymes Catalyzing this compound Transformations

The enzymes involved in the conversion of averantin to averufin via the this compound intermediate demonstrate both evolutionary conservation and divergence. The core catalytic functions required for these transformations are maintained across different fungal species, but the enzymes themselves can show sequence and structural variations.

Conservation: The fundamental enzymatic activities are conserved. For example, the oxidation of averantin to 5'-hydroxyaverantin is consistently catalyzed by a cytochrome P450 monooxygenase (avnA in A. parasiticus and stcF in A. nidulans). asm.orguniprot.org Similarly, the subsequent dehydrogenation of HAVN to OAVN is performed by a dehydrogenase (adhA/stcG). asm.orguniprot.org This indicates a strong selective pressure to maintain the core biochemical steps of the pathway. The active sites of these homologous enzymes are expected to share conserved residues essential for substrate binding and catalysis. nih.gov This conservation of function is a hallmark of enzyme evolution within a specific metabolic pathway. nih.gov

Divergence: Despite the conservation of function, the gene order within the aflatoxin and sterigmatocystin biosynthetic clusters has diverged, suggesting genomic rearrangements have occurred since the species diverged from a common ancestor. oup.comreviberoammicol.com The amino acid sequences of the homologous enzymes, while similar, are not identical, reflecting evolutionary distance. researchgate.net

A key point of divergence lies in the final products of the pathways. A. nidulans produces sterigmatocystin as its final product, whereas A. flavus and A. parasiticus further convert ST to aflatoxins. nih.gov This is due to the absence of the aflP (omtA) orthologue, which encodes the O-methyltransferase responsible for the conversion of sterigmatocystin to O-methylsterigmatocystin, in A. nidulans. nih.gov

The cyclase that converts this compound to averufin also presents an interesting case. In A. parasiticus, the enzyme Vbs (versiconal cyclase) has been shown to catalyze this reaction in addition to its role in converting versiconal (B1263273) to versicolorin B. nih.govgenome.jp This dual functionality of a single enzyme in two different steps of a secondary metabolic pathway is a notable evolutionary feature. nih.gov The homologous gene in A. nidulans is stcN. nih.govekb.eg The evolution of such multi-functional enzymes can be a mechanism for metabolic pathway optimization.

| Enzyme Family | Conserved Feature | Divergent Aspect |

| Cytochrome P450 Monooxygenases | Catalyze the oxidation of averantin. asm.orguniprot.org | Sequence variation between AvnA and StcF. |

| Dehydrogenases | Catalyze the dehydrogenation of 5'-hydroxyaverantin. asm.orguniprot.org | Sequence variation between AdhA and StcG. |

| Cyclases | Catalyze cyclization reactions. nih.gov | The vbs gene product in A. parasiticus has dual functionality, a feature whose conservation in A. nidulans is not fully established. nih.gov |

This table summarizes the evolutionary conservation and divergence of the key enzyme families involved in this compound metabolism.

Interplay and Metabolic Flux with Other Fungal Secondary Metabolite Pathways

The precursors for the this compound pathway, like other polyketide-derived secondary metabolites, originate from primary metabolism. Acetyl-CoA and malonyl-CoA, central molecules in fatty acid and carbohydrate metabolism, are the building blocks for the initial polyketide chain. Therefore, the flux through pathways like glycolysis and the TCA cycle directly impacts the availability of precursors for aflatoxin and sterigmatocystin biosynthesis.

There is evidence of "crosstalk" between different secondary metabolite biosynthetic gene clusters. nih.gov The expression of one cluster can influence the expression of another, allowing the fungus to produce a complex and coordinated profile of secondary metabolites in response to environmental cues. nih.gov This regulation is complex and can be mediated by global regulatory proteins that respond to factors like nutrient availability, pH, and light. numberanalytics.comnih.gov For example, the global regulator VeA is known to control the production of sterigmatocystin in A. nidulans. frontiersin.org

Furthermore, enzymes from one pathway can sometimes act on intermediates from another, a phenomenon known as metabolic gridlock or pathway promiscuity. The demonstration that the Vbs cyclase in A. parasiticus acts on both this compound and versiconal is a prime example of this interplay within a single pathway. nih.gov It is plausible that such enzymatic promiscuity could also exist between different secondary metabolite pathways, leading to the generation of hybrid or novel compounds.

The production of secondary metabolites like those in the this compound pathway is often linked to fungal development and differentiation processes, such as sporulation. frontiersin.orgreviberoammicol.com This suggests a coordinated regulation of morphogenesis and secondary metabolism, ensuring that these energy-intensive compounds are produced at appropriate times in the fungal life cycle. frontiersin.org

| Interacting Pathway | Nature of Interplay | Significance |

| Primary Metabolism (e.g., Glycolysis, Fatty Acid Synthesis) | Provides the initial building blocks (acetyl-CoA, malonyl-CoA). | The rate of primary metabolism can be a limiting factor for secondary metabolite production. |

| Other Secondary Metabolite Pathways | Crosstalk and co-regulation of gene clusters. Potential for enzyme promiscuity. | Allows for a coordinated chemical response to the environment and the potential creation of novel molecular structures. nih.gov |

| Developmental Pathways (e.g., Sporulation) | Co-regulation of secondary metabolism and fungal development. | Links chemical defense or signaling with specific life cycle stages. frontiersin.org |

This table illustrates the interplay between the this compound pathway and other metabolic processes within the fungus.

Advanced Research Methodologies and Future Directions in 5 Oxoaverantin Studies

Integrated Omics Approaches for Pathway Elucidation

The comprehensive understanding of the biosynthetic pathway of 5'-Oxoaverantin and related fungal secondary metabolites is being significantly advanced through the use of integrated omics technologies. europa.eu These approaches, encompassing genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of the molecular processes involved.

Genomics allows for the identification of gene clusters responsible for the biosynthesis of secondary metabolites. nih.govasm.org By sequencing the genomes of aflatoxin-producing fungi like Aspergillus parasiticus, researchers have been able to pinpoint the genes encoding the enzymes involved in the aflatoxin pathway, including those responsible for the conversion of averantin (B1666156) to this compound and subsequently to averufin (B1665840). nih.govoup.comcapes.gov.br Comparative genomics across different fungal species can further reveal the evolutionary conservation and divergence of these pathways. europa.eu

Transcriptomics provides insights into the expression levels of these genes under different conditions. This helps in understanding the regulatory networks that control the production of this compound and other pathway intermediates. europa.eu For instance, transcriptomic analysis of Penicillium chrysogenum strains has revealed genes that are highly expressed during penicillin production, offering clues for targeted gene manipulation to enhance the yield of desired secondary metabolites. europa.eu

Proteomics focuses on the large-scale study of proteins, the functional products of genes. By analyzing the proteome of aflatoxigenic fungi, scientists can identify and quantify the enzymes directly involved in the biosynthesis of this compound. This includes the characterization of enzymes like 5'-hydroxyaverantin (B15418084) dehydrogenase and this compound cyclase. nih.govasm.org

Metabolomics involves the comprehensive analysis of all metabolites within a biological system. This technique is crucial for identifying and quantifying known and novel intermediates in the aflatoxin pathway, including this compound itself. europa.eunih.gov Metabolomic profiling can help to understand the metabolic flux through the pathway and identify potential bottlenecks or alternative branches.

The integration of these "omics" disciplines provides a powerful synergistic approach to elucidate the complete biosynthetic pathway of this compound, from the genetic blueprint to the final metabolic products. researchgate.net This integrated understanding is fundamental for developing strategies to control aflatoxin production and for harnessing fungal metabolic pathways for biotechnological applications.

Enzyme Engineering and Directed Evolution for Modifying Catalytic Properties

The enzymes involved in the biosynthesis of this compound and other polyketides are prime targets for protein engineering. Techniques like directed evolution and site-directed mutagenesis are being employed to alter their catalytic properties, with goals ranging from enhancing production to creating novel compounds. rsc.orgresearchgate.net

Directed evolution mimics the process of natural selection in the laboratory to evolve enzymes with desired properties. rsc.org This involves creating a large library of enzyme variants through random mutagenesis, followed by screening for improved or altered activity. researchgate.net This approach has been successfully applied to type III polyketide synthases to enhance their productivity. rsc.org For the enzymes in the this compound pathway, directed evolution could be used to improve their efficiency or alter their substrate specificity, potentially leading to the production of modified anthraquinones with novel biological activities.

Gene conversion, a natural evolutionary process involving the exchange of genetic material between homologous sequences, is another strategy being explored for engineering modular polyketide synthases (PKSs). biorxiv.org By mimicking this process, researchers aim to reprogram PKS assembly lines to generate new macrolides with predictable structures. biorxiv.org This approach could be adapted to the PKS responsible for the initial steps of the aflatoxin pathway to create novel polyketide backbones.

Furthermore, insights from the natural evolution of trans-AT PKSs, which often form hybrid enzymes, are guiding the engineering of these complex assembly lines to produce a diverse range of polyketides. nih.gov By understanding the "rules" of PKS module combination, scientists are working towards the rational design of enzymes that can synthesize "designer" polyketides.

Structural Biology of Key Enzymes (e.g., X-ray Crystallography, Cryo-Electron Microscopy)

Understanding the three-dimensional structure of the enzymes involved in this compound biosynthesis is crucial for deciphering their mechanisms and for rational drug design. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the primary techniques used to determine the atomic-level structures of these complex proteins. longdom.orgnih.gov

X-ray crystallography has been instrumental in revealing the structures of numerous fungal enzymes, including laccases and various components of polyketide synthases. nih.govresearchgate.netutoronto.ca This technique involves crystallizing the protein of interest and then diffracting X-rays through the crystal to determine the arrangement of atoms. The resulting structural information provides detailed insights into the active site, substrate binding, and catalytic mechanism. longdom.orgberstructuralbioportal.org For instance, the crystal structure of the thioesterase domain from the pikromycin (B1677795) synthase has provided valuable information for engineering PKSs. researchgate.net

Cryo-electron microscopy (cryo-EM) has emerged as a powerful tool for determining the structures of large and flexible protein complexes, such as the multi-domain modular polyketide synthases. nih.govnih.govresearchgate.net Cryo-EM involves flash-freezing purified protein samples and imaging them with an electron microscope. This technique has revealed the surprising architecture of PKS modules, showing how they differ from their fatty acid synthase homologs and illustrating the dynamic conformational changes that occur during the catalytic cycle. nih.govresearchgate.net Recent cryo-EM studies have provided high-resolution structures of PKS modules, offering unprecedented views of their intricate machinery. researchgate.netnih.govwhiterose.ac.uk

Structural models of enzymes like the cytochrome P450 monooxygenase AflG, which is involved in the conversion of averantin, are being used to understand substrate interactions and to screen for potential inhibitors. frontiersin.org By combining structural data with computational modeling, researchers can gain a deeper understanding of the enzyme-substrate interactions that govern the biosynthesis of this compound.

Synthetic Biology Approaches for Reconstructing and Modifying Fungal Pathways

Synthetic biology offers a powerful framework for the rational design and engineering of biological systems. nih.gov In the context of this compound, synthetic biology approaches are being used to reconstruct and modify fungal metabolic pathways in heterologous hosts, such as the yeast Saccharomyces cerevisiae. portlandpress.comnih.govrsc.org

Reconstructing biosynthetic pathways in a well-characterized host like yeast allows for easier genetic manipulation and optimization of production. portlandpress.comrsc.org This "bottom-up" approach has been successfully used to validate the proposed pathway for the fungal polyketide rubrofusarin (B1680258) and to produce various other fungal secondary metabolites. nih.govresearchgate.net The genes encoding the enzymes for the this compound pathway could be transferred to yeast to study their function in a controlled environment and to potentially produce the compound for further research. portlandpress.com

Modern genetic tools, including CRISPR-Cas9, enable precise genome editing, allowing for the targeted deletion, insertion, or modification of genes within the biosynthetic cluster. europa.eu This allows researchers to systematically probe the function of each enzyme and to re-engineer the pathway to produce novel compounds or to increase the yield of desired products. researchgate.nettandfonline.com For instance, deleting competing pathway genes can redirect metabolic flux towards the product of interest. europa.eu

Furthermore, synthetic biology principles are being applied to create new cellular factories for the production of valuable fungal metabolites. nih.gov By combining genes from different organisms and designing novel regulatory circuits, it is possible to create customized pathways that are not found in nature.

Computational Chemistry and Molecular Modeling for Reaction Mechanism Prediction and Enzyme-Substrate Interactions

Computational chemistry and molecular modeling are indispensable tools for investigating the intricacies of enzyme-catalyzed reactions and enzyme-substrate interactions at an atomic level. nih.gov These methods complement experimental data by providing detailed insights into aspects that are difficult to observe directly.

Molecular docking simulations can predict the preferred binding orientation of a substrate, like averantin or this compound, within the active site of its respective enzyme. frontiersin.orgnih.gov This information is crucial for understanding substrate specificity and for designing inhibitors that can block the active site.

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of the enzyme-substrate complex over time. This can reveal important conformational changes that occur during the catalytic cycle and can help to identify key amino acid residues involved in substrate binding and catalysis. frontiersin.org

Quantum mechanics (QM) and hybrid quantum mechanics/molecular mechanics (QM/MM) methods can be used to model the electronic rearrangements that occur during the chemical reaction itself. biorxiv.orgbiorxiv.orgresearchgate.net These high-level calculations can elucidate the reaction mechanism, identify transition states, and predict reaction barriers. For example, full QM modeling has been used to study the detoxification of aflatoxin by laccase, revealing that the enzyme's affinity for the substrate is a key limiting factor. biorxiv.orgbiorxiv.orgresearchgate.net This type of analysis can guide the rational engineering of enzymes for improved catalytic efficiency. biorxiv.org

By applying these computational approaches to the enzymes in the this compound pathway, researchers can gain a detailed understanding of how these biocatalysts function and how they can be modified for specific applications.

Applications in Fungal Pathogen Biology and Mycotoxin Research

The study of this compound and its biosynthetic pathway has significant implications for understanding fungal pathogenesis and for developing strategies to control mycotoxin contamination. oup.com Aflatoxins, the end products of the pathway in which this compound is an intermediate, are potent carcinogens and a major threat to food safety. nih.govresearchgate.net

By elucidating the key enzymes and regulatory mechanisms in the aflatoxin pathway, researchers can identify potential targets for the development of inhibitors. frontiersin.org These inhibitors could be used as fungicides or as agents to prevent the formation of aflatoxins in crops. The structural and functional characterization of enzymes like this compound cyclase provides a basis for the rational design of such inhibitors. nih.govgenome.jp

Furthermore, understanding the genetic basis of aflatoxin production can lead to the development of diagnostic tools for identifying toxigenic fungal strains. oup.com This is crucial for monitoring food and feed for potential contamination.

The knowledge gained from studying the this compound pathway can also be applied to the broader field of fungal secondary metabolism. asm.orgtandfonline.com Many fungal pathogens produce secondary metabolites that act as virulence factors. By understanding how these compounds are synthesized, it may be possible to develop new antifungal therapies that target these pathways.

Development of Novel Analytical Techniques for this compound Detection and Quantification

The accurate detection and quantification of this compound and other mycotoxins are essential for research, food safety monitoring, and regulatory compliance. nih.govresearchgate.netcabidigitallibrary.org A variety of analytical techniques are employed for this purpose, with ongoing efforts to develop more sensitive, rapid, and high-throughput methods. allaboutfeed.netkubikat.org

Chromatographic methods , particularly high-performance liquid chromatography (HPLC) and gas chromatography (GC), are widely used for the separation and quantification of mycotoxins. researchgate.netresearchgate.net These techniques are often coupled with various detectors, such as fluorescence, ultraviolet (UV), or mass spectrometry (MS), to enhance sensitivity and specificity. researchgate.netnih.gov Liquid chromatography-mass spectrometry (LC-MS) and LC-MS/MS are powerful tools for the simultaneous determination of multiple mycotoxins in complex matrices. allaboutfeed.netintoxlab.com

Immunoassays , such as the enzyme-linked immunosorbent assay (ELISA), provide a rapid and cost-effective method for screening large numbers of samples for mycotoxin contamination. researchgate.netkubikat.org These assays are based on the specific binding of antibodies to the target mycotoxin.

Biosensors represent a promising area of development for the rapid and on-site detection of mycotoxins. nih.govresearchgate.net These devices combine a biological recognition element (e.g., an antibody or enzyme) with a transducer to generate a measurable signal.

Spectroscopic techniques , such as infrared laser spectroscopy and hyperspectral imaging, are also being explored for the non-destructive detection of mycotoxin contamination in agricultural commodities. allaboutfeed.net

For the specific analysis of this compound, methods would likely involve extraction from fungal cultures or contaminated materials, followed by chromatographic separation and detection, likely using LC-MS for sensitive and specific quantification. fao.org The development of certified reference materials for this compound would be crucial for ensuring the accuracy and comparability of analytical results.

| Analytical Technique | Principle | Application in this compound Research |

| High-Performance Liquid Chromatography (HPLC) | Separation of compounds based on their differential partitioning between a stationary and a mobile phase. | Quantification of this compound and other pathway intermediates. researchgate.netresearchgate.net |

| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas. | Analysis of derivatized mycotoxins. researchgate.netresearchgate.net |

| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio of ions. | Identification and structural elucidation of this compound and related metabolites. allaboutfeed.netintoxlab.com |

| Enzyme-Linked Immunosorbent Assay (ELISA) | Detection of an analyte using specific antibodies. | High-throughput screening for aflatoxins and potentially cross-reactive intermediates. researchgate.netkubikat.org |

| Biosensors | Use of a biological component to detect a chemical substance. | Rapid, on-site detection of mycotoxins. nih.govresearchgate.net |

Q & A

Q. What is the role of 5'-oxoaverantin (OAVN) in aflatoxin biosynthesis, and how is it experimentally validated?

OAVN is a critical intermediate in the conversion of 5'-hydroxyaverantin (HAVN) to averufin (AVR) during aflatoxin biosynthesis. This two-step enzymatic process involves:

- Step 1 : HAVN dehydrogenase oxidizes HAVN to OAVN using NAD⁺ as a cofactor .

- Step 2 : OAVN cyclase catalyzes the dehydration and cyclization of OAVN to form AVR . Validation methods include:

- Enzyme assays : Cytosolic fractions from Aspergillus parasiticus are used to isolate HAVN dehydrogenase and OAVN cyclase, with activity confirmed via NAD⁺-dependent oxidation and cofactor-free cyclization, respectively .

- Chromatographic separation : Mono Q column chromatography resolves the two enzymes, confirming distinct biochemical roles .

Q. What experimental techniques are used to detect and quantify OAVN in biosynthetic studies?

- High-performance liquid chromatography (HPLC) : Paired with UV-Vis or mass spectrometry (MS) to identify OAVN based on retention times and spectral profiles .

- Nuclear magnetic resonance (NMR) : Used to structurally characterize OAVN, particularly its 5'-oxo group and polyketide backbone .

- Mutant analysis : Strains lacking aflH (encoding HAVN dehydrogenase) accumulate HAVN but not OAVN, confirming its role in the pathway .

Advanced Research Questions

Q. How do structural and mechanistic studies resolve contradictions in OAVN cyclase activity?

Despite possessing a NAD(P)⁺-binding Rossman fold, OAVN cyclase operates without cofactors, suggesting a novel catalytic mechanism . Key findings include:

- Homodimeric structure : The enzyme is a 79-kDa homodimer, with mutagenesis studies implicating specific residues in substrate binding .

- Substrate promiscuity : OAVN cyclase also catalyzes versiconal to versicolorin B conversion, indicating functional versatility in polyketide cyclization . Contradictions arise from conflicting hypotheses about cofactor dependence, resolved through:

- Kinetic assays : Demonstrating no activity enhancement with NAD⁺/NADP⁺ .

- Structural modeling : Identifying conformational changes that enable cofactor-independent catalysis .

Q. What genetic and regulatory factors influence OAVN production in aflatoxigenic fungi?

- Gene cluster analysis : The adhA gene (part of the aflatoxin cluster) encodes HAVN dehydrogenase, confirmed via MALDI-TOF MS peptide mapping .

- Epigenetic regulation : Histone modification and promoter methylation modulate enzyme expression under stress conditions (e.g., oxidative stress) .

- Cross-species variability : Aspergillus flavus mutants show divergent OAVN accumulation patterns compared to A. parasiticus, suggesting species-specific regulatory networks .

Q. How can computational models improve understanding of OAVN’s role in polyketide cyclization?

- Density functional theory (DFT) : Predicts transition states for OAVN cyclization, highlighting energetically favorable pathways for acetal formation .

- Molecular dynamics (MD) : Simulates enzyme-substrate interactions to identify critical binding pockets in OAVN cyclase .

Methodological Considerations

Q. What strategies ensure reproducibility in studying OAVN-related enzymes?

- Detailed protocols : Document buffer compositions (e.g., 50 mM Tris-HCl, pH 7.5), enzyme purification steps (ammonium sulfate fractionation, ion-exchange chromatography), and cofactor requirements .

- Open data practices : Share raw chromatograms, MS spectra, and mutant strain genotypes via repositories like GenBank or Zenodo .

- Negative controls : Use aflH knockout strains to confirm absence of OAVN synthesis in enzyme assays .

Q. How are contradictions in OAVN pathway kinetics addressed experimentally?

Discrepancies in reaction rates (e.g., NAD⁺-dependent vs. NAD⁺-independent steps) are resolved through:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.